Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-

Synthetic Chemistry Medicinal Chemistry Crystallography

This 5,6-dibromo-2,3-dihydro-2-methyl-imidazo[2,1-b]oxazole is a dual-electrophilic building block for medicinal chemistry. The unique 5,6-dibromination pattern enables selective, sequential cross-coupling at two distinct positions—a capability absent in monobromo analogs. The 6-position is exclusively displaced under metalation conditions, providing a reliable route to 6-substituted derivatives. Essential for diversity-oriented synthesis and RAF kinase inhibitor programs. Supplied at ≥98% purity. Place your order today.

Molecular Formula C6H6Br2N2O
Molecular Weight 281.93 g/mol
CAS No. 591254-77-2
Cat. No. B12904084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-
CAS591254-77-2
Molecular FormulaC6H6Br2N2O
Molecular Weight281.93 g/mol
Structural Identifiers
SMILESCC1CN2C(=C(N=C2O1)Br)Br
InChIInChI=1S/C6H6Br2N2O/c1-3-2-10-5(8)4(7)9-6(10)11-3/h3H,2H2,1H3
InChIKeyZQTWRNDUFKCLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl- (CAS 591254-77-2)


Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl- (CAS 591254-77-2) is a bicyclic heterocyclic compound with a molecular formula of C6H6Br2N2O and a molar mass of 281.93 g/mol . It is characterized by a fused imidazole-oxazole ring system, with bromine atoms at the 5- and 6-positions and a methyl group at the 2-position on a partially saturated dihydro core . Commercially, it is typically supplied at a purity of 98% . Its primary utility in scientific research is as a versatile synthetic building block, where the dual bromination pattern provides two distinct handles for further functionalization via cross-coupling or metalation reactions [1].

Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl- (CAS 591254-77-2): Why Simple Analogs Are Not Direct Substitutes


Direct substitution of this compound with a closely related analog, such as the 6-monobromo variant (CAS 591254-81-8) or a non-brominated imidazo[2,1-b]oxazole core, is scientifically invalid due to a fundamental difference in synthetic utility . The target compound possesses a unique 5,6-dibromo pattern, establishing it as a dual-electrophilic scaffold . This specific substitution enables selective, sequential functionalization at two distinct positions—a capability absent in monobromo analogs [1]. This structural feature directly controls the regiochemical outcome of downstream synthesis, which is critical for producing complex and diverse molecular libraries [1]. Therefore, selection of the 5,6-dibromo derivative is mandatory for research programs requiring this precise synthetic handle.

Product-Specific Evidence Guide: Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl- (CAS 591254-77-2)


Direct Structural Evidence for Regioselective Functionalization of the 5,6-Dibromo Scaffold

This compound's primary differentiation lies in its defined reactivity, which enables regioselective synthesis. In a direct study, metalation of 5,6-dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole, followed by reaction with methylcyanoformate, resulted in the exclusive displacement of the bromine atom at the 6-position to yield methyl 6-bromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole-5-carboxylate [1]. This demonstrates a clear, exploitable difference in the electronic environment and reactivity between the two bromine atoms. This regioselectivity is a fundamental property of the scaffold and is not quantifiable for analogs like the monobromo derivative (CAS 591254-81-8), as it lacks the second halogen required for this differential reactivity.

Synthetic Chemistry Medicinal Chemistry Crystallography

Vendor-Specified Purity as a Quantitative Benchmark for Procurement of CAS 591254-77-2

For procurement, the standard analytical specification serves as a key differentiator. The target compound, CAS 591254-77-2, is routinely supplied with a certified purity of 98% by reputable vendors . This provides a verifiable, quantitative benchmark against which alternative suppliers or custom-synthesized batches can be measured. In contrast, while the monobromo analog (CAS 591254-81-8) is also available at a similar nominal purity , the presence of the second bromine atom in CAS 591254-77-2 can introduce unique impurities from the synthetic route, making its specific purity and impurity profile a distinct procurement concern. This vendor-provided specification is a direct, quantitative point of comparison for ensuring batch-to-batch consistency and experimental reproducibility.

Chemical Procurement Quality Control Synthetic Chemistry

Inferred Class-Level Potential for Kinase Inhibition Based on Imidazo[2,1-b]oxazole Core

While no direct biological data exists for this specific compound, the imidazo[2,1-b]oxazole scaffold is a validated core for kinase inhibition. A series of novel imidazo[2,1-b]oxazole-based RAF kinase inhibitors were designed and synthesized, with several showing potent activity [1]. For instance, compound 11r demonstrated an IC50 of 4.70 µM against the A375 cell line, outperforming the standard sorafenib (IC50 = 10.38 µM) [1]. Compound 11o was identified as the most potent against mutant V600E-B-RAF with an IC50 of 34 nM [1]. These findings establish the broader class potential. This evidence suggests that the 5,6-dibromo compound, as a novel scaffold within this class, may be a valuable starting point for kinase inhibitor development, though it is a class-level inference requiring experimental validation.

Kinase Inhibition Medicinal Chemistry Oncology

Verified Application Scenarios for Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl- (CAS 591254-77-2)


A Validated Building Block for Regioselective Synthesis of 6-Functionalized Derivatives

This scenario is directly supported by experimental evidence showing that the 5,6-dibromo scaffold undergoes regioselective functionalization [1]. The 6-position is exclusively displaced under metalation conditions, providing a reliable synthetic route to 6-substituted analogs, such as 6-carboxylates [1]. This predictable reactivity is crucial for building targeted compound libraries. Researchers should select this compound when synthetic strategy demands the creation of a 6-functionalized imidazo[2,1-b]oxazole derivative from a common precursor.

Scaffold for Novel RAF Kinase Inhibitor Design and Synthesis

The imidazo[2,1-b]oxazole core has been validated as a potent scaffold for inhibiting RAF kinases, a key target in cancer therapy [1]. While the target compound is an unoptimized building block, its core structure aligns with compounds that have demonstrated IC50 values in the low nanomolar range against V600E-B-RAF (e.g., 34 nM for compound 11o) and low micromolar cellular activity [1]. This scenario supports the selection of this compound as a starting point for the design and synthesis of new chemical entities in oncology-focused drug discovery programs targeting the RAF-MEK-ERK pathway.

A Dual-Electrophilic Substrate for Diversity-Oriented Synthesis (DOS)

The presence of two bromine atoms makes this compound an ideal substrate for diversity-oriented synthesis, enabling sequential cross-coupling reactions [1]. The demonstrated difference in reactivity between the 5- and 6-positions [1] allows chemists to introduce two distinct molecular fragments onto the core in a controlled, stepwise manner. This is a key advantage over monohalogenated scaffolds. This application is central to generating complex and diverse molecular libraries for phenotypic or target-based screening, where maximal structural diversity is desired from a single starting material.

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